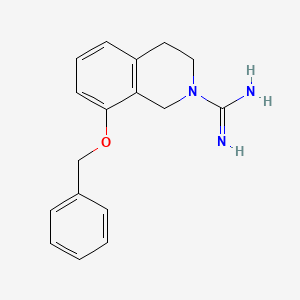

8-O-Benzyl Debrisoquin Sulfate

Beschreibung

8-O-Benzyl Debrisoquin Sulfate is a chemically modified derivative of Debrisoquin Sulfate, a well-documented antihypertensive agent. The benzyl substitution at the 8-O position introduces structural changes that may influence pharmacokinetic properties, such as lipophilicity and metabolic stability. According to Pharmaffiliates, the compound has a molecular formula of C₁₇H₁₉N₃O·0.5H₂SO₄ and a molecular weight of 330.39 .

Eigenschaften

CAS-Nummer |

1346604-07-6 |

|---|---|

Molekularformel |

C17H19N3O |

Molekulargewicht |

281.359 |

IUPAC-Name |

8-phenylmethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |

InChI |

InChI=1S/C17H19N3O/c18-17(19)20-10-9-14-7-4-8-16(15(14)11-20)21-12-13-5-2-1-3-6-13/h1-8H,9-12H2,(H3,18,19) |

InChI-Schlüssel |

CFNOPVUHLJTADH-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1C=CC=C2OCC3=CC=CC=C3)C(=N)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 8-O-Benzyl Debrisoquin Sulfate and Related Compounds

Key Observations:

Debrisoquin Sulfate itself shares structural and functional similarities with guanethidine, both acting as adrenergic neuron blockers by inhibiting norepinephrine release .

Metabolic Pathways: Debrisoquin Sulfate is predominantly metabolized by CYP2D6, an enzyme critical to its pharmacokinetic variability. Its metabolite, 3,4-Dehydrodebrisoquine, has been shown to influence CYP2D6 activity, impacting therapeutic outcomes . No direct data exists for 8-O-Benzyl Debrisoquin Sulfate’s metabolism, but the benzyl group could sterically hinder CYP2D6 interactions, altering clearance rates compared to the parent compound .

Clinical Efficacy: Debrisoquin Sulfate demonstrates significant antihypertensive effects in clinical trials, reducing blood pressure via central and peripheral adrenergic inhibition . Chronic administration in dogs showed sustained cardiovascular effects without tolerance development .

Mechanistic Differences

- Adrenergic Blockade: Debrisoquin Sulfate inhibits monoamine oxidase (MAO) and norepinephrine reuptake, leading to depleted catecholamine stores in sympathetic neurons . Guanethidine, while mechanistically similar, exhibits a slower onset and longer duration of action .

- CYP2D6 Interactions : Debrisoquin Sulfate’s metabolism by CYP2D6 creates polymorphic variability in patient responses, a factor less characterized in its benzyl derivative .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃·½H₂SO₄ | |

| Molecular Weight | 224.27 g/mol (hemisulfate) | |

| Melting Point | 284–285°C |

Advanced: How should pharmacokinetic studies account for CYP2D6 polymorphism when using Debrisoquin Sulfate?

Methodological Answer:

Debrisoquin Sulfate is a probe substrate for CYP2D6, a polymorphic enzyme. Key considerations:

Genotyping vs. Phenotyping:

- Genotyping: Identify CYP2D6 alleles (e.g., CYP2D64 for poor metabolizers) .

- Phenotyping: Calculate metabolic ratios (urinary debrisoquin/4-hydroxydebrisoquin) to classify subjects as poor (PMs) or extensive metabolizers (EMs) .

Study Design:

- Population Stratification: Include ≥10% PMs to ensure statistical power .

- Drug Interactions: Avoid co-administering CYP2D6 inhibitors (e.g., paroxetine) to prevent skewed results .

Basic: What analytical techniques are validated for quantifying Debrisoquin Sulfate in biological samples?

Methodological Answer:

- TLC: Used for purity assessment (≥98% by TLC) but lacks sensitivity for low-concentration biological matrices .

- HPLC-MS/MS: Preferred for pharmacokinetic studies due to high sensitivity. Example protocol:

Advanced: How can contradictory metabolic stability data across experimental models be resolved?

Methodological Answer:

Contradictions often arise from:

- Species Differences: Human liver microsomes (HLM) show higher CYP2D6 activity vs. rodent models .

- In Vitro vs. In Vivo: Adjust for protein binding and hepatic blood flow in extrapolations.

Validation Strategy:

Cross-Model Correlation: Compare HLM data with humanized CYP2D6 transgenic mice .

Enzyme Kinetics: Calculate intrinsic clearance (CLint) using Michaelis-Menten parameters .

Basic: What stability considerations apply to long-term storage of Debrisoquin Sulfate?

Methodological Answer:

- Solid Form: Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Solution Form: Avoid freeze-thaw cycles; prepare fresh solutions for each experiment .

Advanced: How can Debrisoquin Sulfate’s inhibitory effects on TMPRSS2 be optimized in antiviral assays?

Methodological Answer:

Debrisoquin Sulfate inhibits TMPRSS2-dependent SARS-CoV-2 entry (IC₅₀ = 22 μM) .

Experimental Optimization:

- Cell Lines: Use TMPRSS2-expressing human lung cells (e.g., Calu-3) .

- Dose-Response: Test 1–100 μM with controls (e.g., camostat mesylate).

- Timing: Pre-treat cells 1 hour before viral exposure to ensure enzyme inhibition .

Advanced: What strategies mitigate batch-to-batch variability in Debrisoquin Sulfate synthesis?

Methodological Answer:

- Quality Control: Require ≥98% purity (TLC/HPLC) and batch-specific certificates of analysis .

- Synthetic Refinement: Use recrystallization in ethanol/water (1:1) to enhance purity .

Basic: What safety protocols are critical for handling Debrisoquin Sulfate in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.